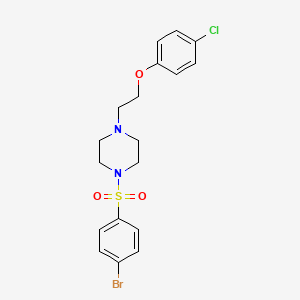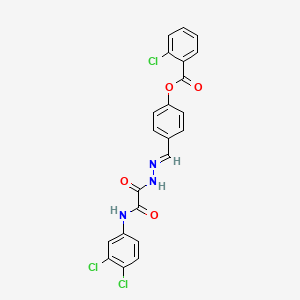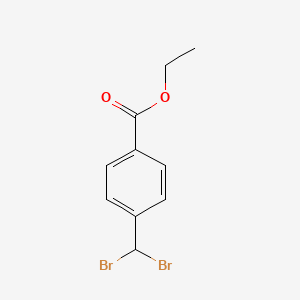
2-(1-Methyl-1H-pyrrol-2-YL)-N'-(1-naphthylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida es un compuesto orgánico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de un anillo de pirrol, un grupo naftil y una porción de acetohidrazida, que contribuyen a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida típicamente implica la condensación de 2-acetil-1-metilpirrol con 1-naftilmetilenhidrazina en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica por recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir derivados de hidrazina u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los agentes acilantes se emplean comúnmente en condiciones apropiadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción podría producir derivados de hidrazina. Las reacciones de sustitución pueden conducir a una variedad de compuestos de pirrol o naftil sustituidos.
Aplicaciones Científicas De Investigación
2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el desarrollo de medicamentos contra el cáncer y antiinflamatorios.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas mediante la formación de complejos estables, bloqueando así su actividad catalítica. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-Metil-1H-pirrol-2-IL)-N’-(2-naftilmetilen)acetohidrazida
- 2-(1-Metil-1H-pirrol-2-IL)-N’-(1-fenilmetilen)acetohidrazida
- 2-(1-Metil-1H-pirrol-2-IL)-N’-(1-bencilmetilen)acetohidrazida
Singularidad
2-(1-Metil-1H-pirrol-2-IL)-N’-(1-naftilmetilen)acetohidrazida destaca por su combinación específica de un anillo de pirrol y un grupo naftil, que confiere propiedades químicas y biológicas únicas. Esta singularidad estructural le permite participar en una amplia gama de reacciones químicas e interactuar con varios objetivos biológicos, lo que lo convierte en un compuesto versátil en la investigación científica.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-(1-methylpyrrol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-21-11-5-9-16(21)12-18(22)20-19-13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13H,12H2,1H3,(H,20,22)/b19-13+ |
Clave InChI |
NSGQVIVECWCUAU-CPNJWEJPSA-N |
SMILES isomérico |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN1C=CC=C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)

![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)




![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)


